1-Propionyl-1H-indole-2,3-dione
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Overview
Description
1-Propionyl-1H-indole-2,3-dione is a derivative of 1H-Indole-2,3-dione . The molecular formula of 1H-Indole-2,3-dione is C8H5NO2 . It is also known by other names such as Indole-2,3-dione, Isatin, o-Aminobenzoylformic anhydride, and Isatic acid lactam .
Synthesis Analysis
The synthesis of 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been studied . The complexes were optimized at the B3LYP/6-311G (d,p) level . The interaction between the cation and π has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .Molecular Structure Analysis
The molecular structure of 1H-Indole-2,3-dione has been analyzed . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
A comparative study of the change in different properties of the electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . The effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione have been investigated .Physical And Chemical Properties Analysis
The molecular weight of 1H-Indole-2,3-dione is 147.1308 . The IUPAC Standard InChI is InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6 (5)9-8 (7)11/h1-4H, (H,9,10,11) .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potency against Coxsackie B4 virus .
Anti-HIV Properties
Researchers have explored indole derivatives as potential anti-HIV agents. For example:
- Furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives were evaluated for their microtubule-destabilizing effects and antiproliferative activities .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were studied as anti-HIV-1 agents .
Other Biological Activities
Indole derivatives have been associated with various other activities, including anti-inflammatory, anticancer, antidiabetic, and antimalarial effects. However, specific data on 1-Propionyl-1H-indole-2,3-dione in these areas remain scarce .
Mechanism of Action
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important in organic chemistry as they can be used to synthesize various heterocyclic compounds . Future research could focus on the development of new useful derivatives and their potential applications in medicine and other fields .
properties
IUPAC Name |
1-propanoylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-9(13)12-8-6-4-3-5-7(8)10(14)11(12)15/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNYAHBLLCMRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propionyl-1H-indole-2,3-dione | |
CAS RN |
17529-69-0 |
Source
|
Record name | 1-PROPIONYLISATIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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